2,2-Dichloro-1-(2-chlorophenyl)ethanone
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Overview
Description
2,2-Dichloro-1-(2-chlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its high density (1.432 g/cm³) and boiling point (263.3°C at 760 mmHg) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-chlorophenyl)ethanone typically involves the chlorination of acetophenone derivatives. One common method includes the reaction of 2-chlorophenyl acetate with gamma-butyrolactone under strong alkaline conditions to form an intermediate, which is then chlorinated to produce the final compound . Another method involves the use of cyclopropylmethyl ketone and dichloromethane, followed by chlorination and distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing costs. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
2,2-Dichloro-1-(2-chlorophenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to alterations in metabolic processes. Its chlorinated structure allows it to participate in various biochemical reactions, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(4-chlorophenyl)ethanone: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
1-(2-Chlorophenyl)ethanone: Lacks the additional chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,2-Dichloro-1-(2-chlorophenyl)ethanone is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
Properties
CAS No. |
24123-67-9 |
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Molecular Formula |
C8H5Cl3O |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H |
InChI Key |
JKWOHVICZDQVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
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